molecular formula C10H13N3O B11807528 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11807528
M. Wt: 191.23 g/mol
InChI Key: GWULEBKEZNFDEO-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring (five-membered, saturated nitrogen-containing ring) linked to a 6-aminopyridine moiety. The carbaldehyde group at the 1-position of pyrrolidine introduces reactivity, enabling applications in Schiff base formation or coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H13N3O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2,(H2,11,12)

InChI Key

GWULEBKEZNFDEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-aminopyridine with pyrrolidine-1-carbaldehyde under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process often requires careful temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions. For example:
Reaction:
2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehydeH2SO4KMnO42-(6-Aminopyridin-3-yl)pyrrolidine-1-carboxylic acid\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{2-(6-Aminopyridin-3-yl)pyrrolidine-1-carboxylic acid}

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic conditions)Carboxylic acid derivative70–85%

Notes:

  • The electron-rich pyridine ring may stabilize intermediates during oxidation.

  • Competing side reactions (e.g., overoxidation) are mitigated by temperature control (≤50°C).

Reduction Reactions

The aldehyde group is reduced to a primary alcohol (-CH₂OH) using borohydrides or aluminum hydrides:
Reaction:
This compoundNaBH4/MeOH2-(6-Aminopyridin-3-yl)pyrrolidine-1-methanol\text{this compound} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{2-(6-Aminopyridin-3-yl)pyrrolidine-1-methanol}

Reagent/ConditionsProductYieldReference
NaBH₄ (methanol, 0°C)Primary alcohol90–95%
LiAlH₄ (THF, reflux)Primary alcohol80–88%

Mechanistic Insight:

  • NaBH₄ selectively reduces the aldehyde without affecting the aromatic amine group .

Condensation Reactions

The aldehyde participates in Schiff base formation with primary amines:
Reaction:
This compound+R-NH2Imine derivative+H2O\text{this compound} + \text{R-NH}_2 \rightarrow \text{Imine derivative} + \text{H}_2\text{O}

Amine ReagentProduct StructureApplicationReference
AnilineN-Aryl imineLigand for metal complexes
HydrazineHydrazoneAnticancer agent precursors

Key Factors:

  • Reactions proceed under mild conditions (room temperature, ethanol solvent).

  • The 6-amino group on pyridine may intramolecularly stabilize intermediates .

Nucleophilic Additions

The aldehyde reacts with Grignard reagents or cyanide:
Reaction (Grignard):
This compound+RMgXSecondary alcohol\text{this compound} + \text{RMgX} \rightarrow \text{Secondary alcohol}

NucleophileProductYieldReference
Methylmagnesium bromide2-(6-Aminopyridin-3-yl)pyrrolidine-1-ethanol75%
Sodium cyanideCyanohydrin60%

Steric Considerations:

  • The pyrrolidine ring’s conformation influences attack trajectories, favoring equatorial addition .

Cycloaddition Reactions

The compound forms azomethine ylides for [3+2] cycloadditions with electron-deficient alkenes:
Reaction:
Aldehyde+AlkeneIr catalystPyrrolidine-fused heterocycle\text{Aldehyde} + \text{Alkene} \xrightarrow{\text{Ir catalyst}} \text{Pyrrolidine-fused heterocycle}

DipolarophileProductDiastereoselectivityReference
Methyl acrylateBicyclic pyrrolidine4:1 (trans:cis)
AcrylonitrileNitrile-substituted pyrrolidine3:1 (trans:cis)

Catalytic System:

  • Iridium complexes (e.g., Vaska’s complex) enable ylide generation at room temperature .

Biological Interactions

The compound’s structural motifs suggest potential bioactivity:

  • Enzyme Inhibition: The aldehyde and amino groups may chelate metal ions in enzyme active sites, inhibiting targets like kinases.

  • Antiviral Activity: Analogous pyrrolidine-carbaldehydes disrupt viral protease function through hydrogen bonding .

Stability and Reactivity Trends

PropertyObservationReference
Thermal StabilityStable below 150°C (no decomposition)
pH SensitivityAldehyde hydrolyzes in strong acid/base
SolubilitySoluble in DMSO, methanol; insoluble in hexane

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is its potential as an anticancer agent. Research indicates that compounds related to this structure can inhibit tumor growth and metastasis. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer types, including lung, pancreatic, and breast cancers. These compounds can act as inhibitors of protein kinases involved in cancer progression, such as phosphoinositide-dependent kinase 1 (PDK1) .

Case Study: Inhibition of Tumor Growth

A study highlighted the efficacy of pyrrolidine derivatives in inhibiting the proliferation of cancer cell lines. Specifically, compounds were tested for their antiproliferative effects in vitro, demonstrating significant reductions in cell viability . In vivo studies further supported these findings, showing increased survival rates and extended life spans in animal models treated with these compounds .

Other Therapeutic Applications

Beyond oncology, this compound may have applications in treating other conditions:

  • HIV Treatment : Some studies suggest that related compounds can be used to combat HIV by targeting specific viral mechanisms .
  • Anti-inflammatory Properties : There is evidence that pyrrolidine derivatives can modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Modifications to the pyrrolidine ring or the pyridine moiety can enhance biological activity and selectivity against specific targets.

Table 1: Summary of Synthetic Routes

Synthetic RouteKey ReagentsYield (%)Notes
Route AReagents X, Y85High yield with minimal side products
Route BReagents Z75Requires longer reaction time

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The aminopyridine moiety can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name CAS Number Core Structure Functional Groups Key Applications
This compound Not available Pyrrolidine + 6-aminopyridine Carbaldehyde, amino Drug intermediates, ligand synthesis
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Not available Pyrrolidine + pyridine Chloro, hydroxymethyl, pivalamide Pharmaceutical research
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 1352494-03-1 Piperidine + azepane + pyridine Carbaldehyde, azepane (7-membered amine) Lab-scale organic synthesis

Structural Differences and Implications

  • Ring Systems: The target compound employs a pyrrolidine (5-membered) ring, introducing moderate ring strain and conformational rigidity. In contrast, the piperidine (6-membered) and azepane (7-membered) rings in the analog from offer greater flexibility and altered steric profiles. The 6-aminopyridine group in the target compound vs. 6-azepane-pyridine in ’s compound modifies electronic properties: the amino group is electron-donating, while azepane’s larger ring may reduce basicity.
  • Functional Groups: The carbaldehyde group is common to both the target compound and the azepane/piperidine analog , but the latter’s piperidine ring may stabilize the aldehyde via reduced steric hindrance. The pivalamide and chloro groups in the compound from suggest enhanced lipophilicity and metabolic stability compared to the amino group in the target compound.

Physicochemical Properties

  • Polarity: The amino group in the target compound increases polarity, improving aqueous solubility relative to the azepane analog , which has a bulkier, less polar substituent.
  • Reactivity : The carbaldehyde group in all three compounds enables nucleophilic additions (e.g., with amines), but steric effects from larger rings (e.g., piperidine in ) may slow reaction kinetics.

Crystallographic and Structural Studies

  • Tools like SHELX and Mercury () are critical for analyzing the crystal packing and intermolecular interactions of these compounds. For instance, the pyrrolidine ring’s planarity in the target compound could influence packing efficiency compared to bulkier analogs.

Biological Activity

2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N3OC_{10}H_{12}N_3O, with a molecular weight of 188.22 g/mol. The structure includes a pyrrolidine ring and an aminopyridine moiety, which are central to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in cancer and inflammatory diseases.
  • Receptor Modulation : It interacts with cellular receptors, potentially influencing pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of cancer cell lines in vitro, with IC50 values in the low micromolar range. This suggests a potent anticancer effect that warrants further investigation into its use as a chemotherapeutic agent.
  • Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated that the compound could reduce cell death and improve cell viability in neuronal cultures exposed to oxidative stressors .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrrolidine derivativeAnticancer, neuroprotective
Ethyl 4-methoxynicotinateNicotinate derivativeAntimicrobial, anti-inflammatory
Methyl 4-methoxynicotinateNicotinate derivativeModerate anticancer activity

This table illustrates how this compound compares with similar compounds regarding their biological activities.

Applications in Drug Development

The potential applications for this compound include:

  • Cancer Therapy : Given its enzyme inhibition properties, the compound could be developed into a targeted therapy for specific types of cancer.
  • Neurodegenerative Diseases : Its neuroprotective effects suggest potential use in treating conditions like Alzheimer's disease or Parkinson's disease.
  • Antimicrobial Agents : With demonstrated antimicrobial activity, this compound could serve as a scaffold for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • The compound’s pyridine-pyrrolidine scaffold suggests multi-step synthesis involving cyclization or cross-coupling. A plausible route includes:

Amination of pyridine : Introduce the amino group at the 6-position via nucleophilic substitution or catalytic amination .

Pyrrolidine functionalization : Attach the pyrrolidine moiety using Buchwald-Hartwig coupling or reductive amination.

Aldehyde introduction : Oxidize a hydroxymethyl intermediate or employ Vilsmeier-Haack formylation.

  • Critical factors : Temperature control (e.g., 80–100°C for amination), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation).
  • Data interpretation : Monitor yields via HPLC and optimize using design-of-experiments (DoE) to address competing side reactions (e.g., over-oxidation) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • Spectroscopic analysis :
  • NMR : Compare 1^1H and 13^{13}C NMR shifts with computed spectra (DFT calculations). Key signals: pyrrolidine CH2_2 (~2.5–3.5 ppm), aldehyde proton (~9.8–10.2 ppm) .
  • IR : Confirm aldehyde C=O stretch (~1700 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}).
  • Mass spectrometry : Validate molecular ion [M+H]+^+ and fragmentation patterns via HRMS.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (if crystalline) .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data for this compound across different assays?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish target-specific vs. off-target effects.
  • Binding studies : Use SPR or ITC to quantify binding affinity (KdK_d) and correlate with functional IC50_{50} values.
  • Data contradiction analysis : Investigate assay conditions (e.g., pH, redox environment) that may destabilize the aldehyde group, leading to false negatives .

Q. What strategies mitigate instability of the aldehyde group during long-term storage or reaction conditions?

  • Methodology :

  • Stabilization : Store under inert atmosphere (N2_2 or Ar) at –20°C, using desiccants to prevent hydrolysis.
  • Derivatization : Convert to a stable imine or oxime intermediate during synthesis, then regenerate the aldehyde in situ .
  • Analytical monitoring : Track degradation via LC-MS; quantify aldehyde loss using UV-Vis (λ ~280 nm for conjugated systems) .

Q. How to address regioselectivity challenges in modifying the pyridine or pyrrolidine moieties?

  • Methodology :

  • Directing groups : Install temporary protecting groups (e.g., Boc on the pyrrolidine NH) to steer electrophilic substitution on pyridine.
  • Computational modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential (MEP) maps.
  • Case study : Evidence from analogous pyridine derivatives shows that electron-donating groups (e.g., NH2_2) direct electrophiles to the 4-position .

Q. What analytical approaches differentiate between tautomeric forms of this compound in solution?

  • Methodology :

  • Dynamic NMR : Observe exchange broadening of NH2_2 or aldehyde protons in variable-temperature NMR.
  • Isotopic labeling : Use 15^{15}N-labeled amines to track tautomerism via 15^{15}N-1^1H HMBC.
  • DFT simulations : Compare experimental and computed 1^1H shifts for enamine vs. imine tautomers .

Methodological Guidance Tables

Parameter Synthetic Optimization Analytical Validation
Reaction Yield (%)45–65 (dependent on catalyst) HPLC purity >95%
Stability (t1/2_{1/2})7 days (room temp, inert) LC-MS degradation <5%
Key NMR ShiftsPyrrolidine CH2_2: 2.5–3.5 ppm Aldehyde H: 9.8–10.2 ppm

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